![molecular formula C18H32O4 B14258091 6-[(Non-5-enoyl)oxy]nonanoic acid CAS No. 493004-95-8](/img/structure/B14258091.png)
6-[(Non-5-enoyl)oxy]nonanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(Non-5-enoyl)oxy]nonanoic acid is a chemical compound with the molecular formula C18H32O4 It is an ester derivative of nonanoic acid, which is a nine-carbon fatty acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Non-5-enoyl)oxy]nonanoic acid typically involves the esterification of nonanoic acid with non-5-enoyl alcohol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
6-[(Non-5-enoyl)oxy]nonanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed in substitution reactions.
Major Products Formed
Oxidation: Nonanoic acid derivatives.
Reduction: Nonanoic alcohol derivatives.
Substitution: Various substituted nonanoic acid derivatives.
科学研究应用
6-[(Non-5-enoyl)oxy]nonanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable plastics and as a plasticizer in polymer chemistry.
作用机制
The mechanism of action of 6-[(Non-5-enoyl)oxy]nonanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release nonanoic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and alter cell membrane properties.
相似化合物的比较
Similar Compounds
Nonanoic acid: A nine-carbon fatty acid with similar structural features.
Pelargonic acid: Another name for nonanoic acid, used in various industrial applications.
9-Hydroxynonanoic acid: A hydroxylated derivative of nonanoic acid with distinct chemical properties.
Uniqueness
6-[(Non-5-enoyl)oxy]nonanoic acid is unique due to its ester linkage, which imparts different chemical reactivity and biological activity compared to its parent compound, nonanoic acid. This uniqueness makes it valuable for specific applications where modified fatty acids are required.
属性
CAS 编号 |
493004-95-8 |
|---|---|
分子式 |
C18H32O4 |
分子量 |
312.4 g/mol |
IUPAC 名称 |
6-non-5-enoyloxynonanoic acid |
InChI |
InChI=1S/C18H32O4/c1-3-5-6-7-8-9-15-18(21)22-16(12-4-2)13-10-11-14-17(19)20/h6-7,16H,3-5,8-15H2,1-2H3,(H,19,20) |
InChI 键 |
RVXZYKJYFNJRJP-UHFFFAOYSA-N |
规范 SMILES |
CCCC=CCCCC(=O)OC(CCC)CCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


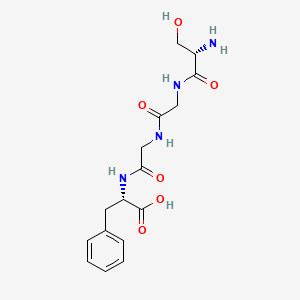
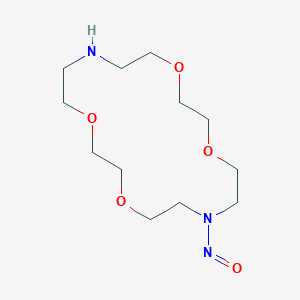
![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)
![Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-](/img/structure/B14258019.png)
![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)
![(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde](/img/structure/B14258021.png)
![4,4'-[(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B14258035.png)
![N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14258036.png)
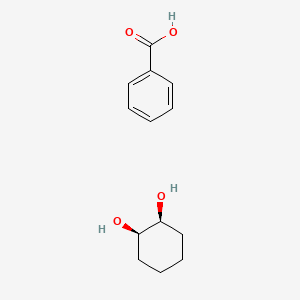
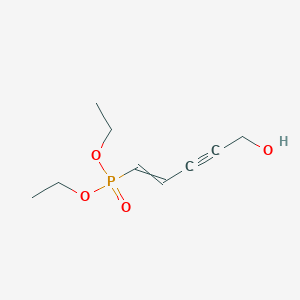
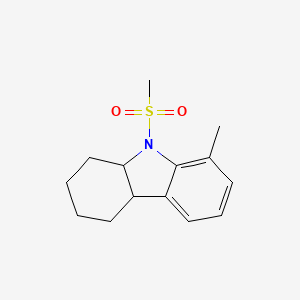
![N-Hydroxy-2-[(4-phenoxybenzene-1-sulfonyl)amino]benzamide](/img/structure/B14258074.png)
![2,6,8,12,13,17-Hexaoxa-1,7-distibabicyclo[5.5.5]heptadecane](/img/structure/B14258086.png)
![Naphtho[2,3-b]furan-4,9-dione, 2-nitro-](/img/structure/B14258090.png)
